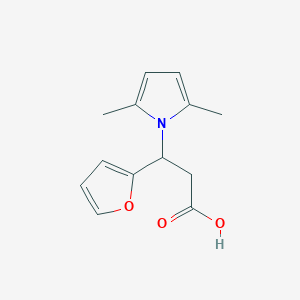

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(furan-2-yl)propanoic acid

描述

属性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-5-6-10(2)14(9)11(8-13(15)16)12-4-3-7-17-12/h3-7,11H,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHCAMPACSWKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(CC(=O)O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(furan-2-yl)propanoic acid typically involves the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of the Furan Ring: The furan ring can be synthesized via the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds.

Coupling of the Rings: The pyrrole and furan rings can be coupled through a Michael addition reaction, where the nucleophilic pyrrole attacks an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(furan-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Chemistry: Used as a building block in organic synthesis.

Medicine: May serve as a lead compound for developing new pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

作用机制

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.

相似化合物的比较

Substituent Variations and Molecular Properties

Structural and Functional Implications

- Furan vs. Thienyl/Other Aromatic Groups: The furan-2-yl group in the target compound introduces oxygen-based electron-rich aromaticity, which may influence hydrogen bonding and solubility. The fluorophenyl analog (C15H16FNO2) introduces a halogen atom, which could improve metabolic stability or binding affinity in biological systems .

- Safety and Handling: While safety data for the target compound is unavailable, structurally related 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid (CAS 5724-76-5) requires precautions against skin/eye irritation and respiratory exposure, suggesting similar handling protocols for pyrrole-containing analogs .

生物活性

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(furan-2-yl)propanoic acid, also known by its CAS number 866040-76-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₁₃H₁₅NO₃, with a molecular weight of approximately 233.263 g/mol. The compound features a pyrrole ring and a furan moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.263 g/mol |

| CAS Number | 866040-76-8 |

| MDL Number | MFCD04125691 |

Antioxidant Properties

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant activity. For instance, studies have shown that the presence of furan and pyrrole rings can enhance the scavenging ability against free radicals, which is critical in mitigating oxidative stress-related diseases .

Anti-Cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties. A study investigating structurally related compounds reported that derivatives with furan and pyrrole functionalities exhibited cytotoxic effects on various cancer cell lines. These effects are often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with compounds containing pyrrole structures. For example, certain derivatives have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various derivatives of furan and pyrrole on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, with IC50 values in the micromolar range.

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration demonstrated that administration of related compounds improved cognitive function and reduced markers of oxidative stress in brain tissues.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(furan-2-yl)propanoic acid and its derivatives?

- Methodological Answer : Two primary catalytic approaches are documented:

- TfOH-Catalyzed Reaction : Combine the furan-2-carbaldehyde derivative (0.36 mmol) with triflic acid (TfOH, 0.5 mL, 6.45 mmol) in dichloromethane (1 mL) at 0°C for 2 hours. Workup involves aqueous extraction and solvent evaporation .

- AlX₃-Catalyzed Reaction : React the aldehyde with phenyl aluminum halides (AlCl₃ or AlBr₃, 1.8 mmol) in benzene at room temperature for 1 hour, followed by ethyl acetate extraction .

Q. What safety precautions are recommended for handling this compound?

- Safety Protocol :

- PPE : Wear chemical-resistant gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- First Aid : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for persistent irritation .

Q. How is this compound purified after synthesis?

- Purification Methods :

- Column Chromatography : Use ethyl acetate/hexane (1:4) as eluent under vacuum for solid-phase purification .

- Recrystallization : Employ 2-propanol or similar solvents to isolate crystalline products .

Advanced Research Questions

Q. How can reaction yields be optimized in Friedel-Crafts-type syntheses of this compound?

- Optimization Strategies :

- Catalyst Screening : Compare TfOH (higher acidity, faster kinetics) vs. AlCl₃ (milder conditions, lower cost).

- Solvent Selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic substitution efficiency.

- Temperature Control : Sub-zero temperatures (−20°C to −15°C) minimize side reactions in sensitive steps .

Q. What analytical techniques resolve structural ambiguities in derivatives?

- Advanced Characterization :

- X-ray Crystallography : Resolve stereochemistry and confirm co-crystal formation (e.g., with ethyl carbazate derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas for novel analogs .

- Dynamic HPLC : Separate E/Z isomers, as seen in 3-(5-hydroxymethylfuran-2-yl)propenoic acid derivatives .

Q. How to address discrepancies in spectroscopic data between synthetic batches?

- Troubleshooting Workflow :

Repeat Synthesis : Ensure consistent reagent ratios and reaction times.

Solvent Purity Check : Trace moisture or impurities in benzene/CH₂Cl₂ can alter NMR shifts.

Isomer Analysis : Use NOESY or ROESY NMR to detect conformational differences in E/Z mixtures .

Q. What strategies evaluate the antimicrobial activity of furan-pyrrole propanoic acid derivatives?

- Biological Assay Design :

- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria.

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 5-benzylfuran vs. 5-methoxymethylfuran) with potency .

- Mechanistic Studies : Assess membrane disruption via fluorescence assays or electron microscopy .

Contradictions and Data Gaps

- Catalyst Efficiency : reports higher yields with TfOH, but AlCl₃ may be preferable for moisture-sensitive substrates. Further comparative studies are needed.

- Isomer Stability : Z-isomers of 3-(5-hydroxymethylfuran-2-yl)propenoic acid are less stable than E-forms; storage conditions (e.g., inert atmosphere) should be standardized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。